

A Comparative Analysis of Episilvestrol and Other Rocaglate Derivatives in Modulating Eukaryotic Translation

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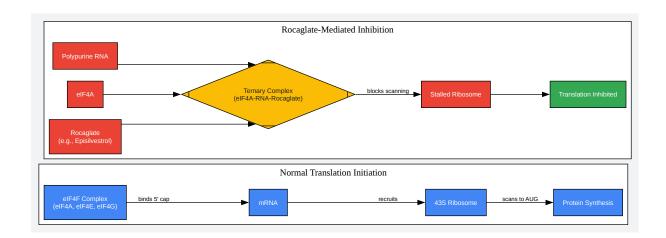
Compound of Interest		
Compound Name:	Episilvestrol	
Cat. No.:	B1254449	Get Quote

Rocaglates are a class of natural products derived from plants of the Aglaia genus, recognized for their potent anticancer and antiviral activities.[1][2] These compounds share a common cyclopenta[b]benzofuran core structure and exert their biological effects primarily by targeting the eukaryotic translation initiation factor 4A (eIF4A).[3][4] This guide provides a detailed comparison of the biological activity of **episilvestrol** against other prominent rocaglate derivatives, supported by experimental data and methodologies for a scientific audience.

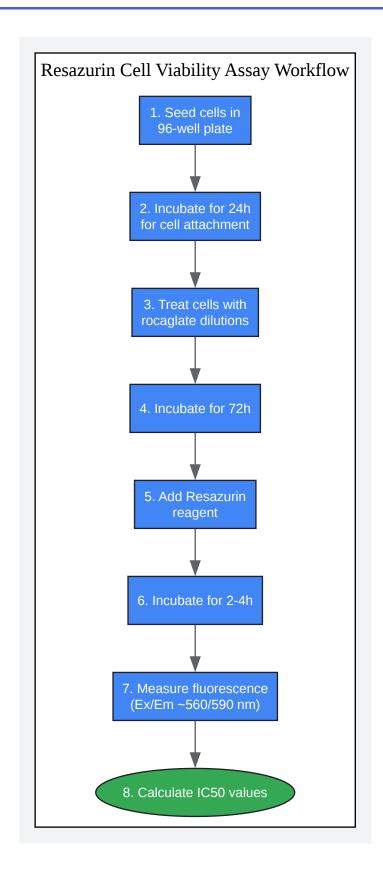
Mechanism of Action: Clamping eIF4A on mRNA

Rocaglates function as interfacial inhibitors. They stabilize the interaction between the DEAD-box RNA helicase eIF4A and polypurine-rich sequences within the 5' untranslated regions (5' UTRs) of messenger RNA (mRNA).[5][6] This action "clamps" eIF4A onto the mRNA, which creates a steric barrier that impedes the scanning 43S preinitiation complex. The overall effect is the inhibition of cap-dependent translation initiation, a process frequently dysregulated in cancer.[6][7] Certain rocaglates have also been shown to target another related DEAD-box helicase, DDX3.[5]









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